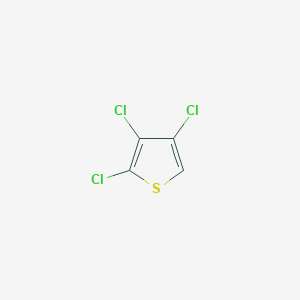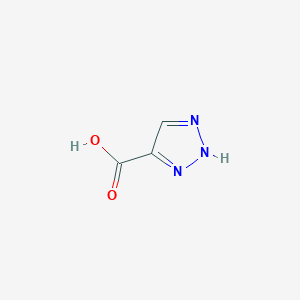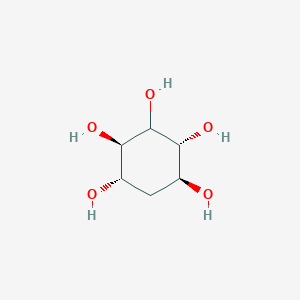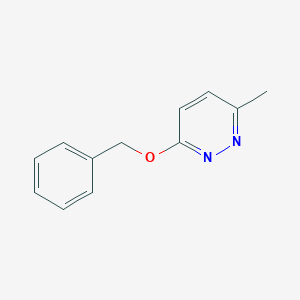
Stearyl oleate
Overview
Description
Stearyl oleate is a wax ester formed by the formal condensation of oleic acid with stearyl alcohol . It is known for its hydrophobic properties and its ability to integrate into lipid bilayers, making it an excellent model for investigating the behavior of esters . This compound is commonly utilized in research to study lipid interactions, membrane dynamics, and enzymatic activity .
Mechanism of Action
Target of Action
Stearyl oleate, also known as octadecyl oleate, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate, from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .
Mode of Action
This compound interacts with its target, SCD1, by serving as a substrate for the enzyme . The SCD1 peptides from proteolytic controlled degradation activate androgen receptor (AR) signaling to promote cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of monounsaturated fatty acids (MUFAs) . In this pathway, SCD1 catalyzes the conversion of saturated fatty acids (SFAs) like stearate to MUFAs like oleate . These MUFAs play multiple crucial roles in plants and are also important economic traits of oil crops .
Pharmacokinetics
It’s known that lipid components like this compound have high binding ability with the stratum corneum and are inert, making them suitable for parenteral and oral delivery formulations .
Result of Action
The result of this compound’s action is the production of MUFAs, which influence cellular membrane physiology and signaling . This leads to broad effects on human physiology, including effects on lipid metabolism and body weight control .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the surface properties and biodegradation rate of this compound can depend on the nature of the hydrophobic tail . The oleic acid-based surfactant containing a double bond in the hydrophobic oleyl tail demonstrated a greater capability to reduce the surface tension of an aqueous solution along with a greater ability to undergo biodegradation compared to the saturated hydrophobic stearyl tail containing a stearic acid-based surfactant .
Biochemical Analysis
Biochemical Properties
Stearyl oleate plays a crucial role in biochemical reactions. It is involved in the biosynthesis of unsaturated fatty acids (UFAs), specifically oleic acid . The interaction between this compound and SCD1 is vital for the production of oleic acid, which influences cellular membrane physiology and signaling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . The conversion of membrane lipid components, including this compound, may play an important role in the temperature acclimation of plants .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and enzymes. This compound exerts its effects at the molecular level through binding interactions with SCD1, leading to changes in gene expression . The desaturation process begins with the energy-intensive abstraction of hydrogen from a methylene group using stearoyl-CoA as the substrate, which results in the insertion of double bonds within the fatty acyl chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound has a low toxicity profile .
Metabolic Pathways
This compound is involved in the metabolic pathway of unsaturated fatty acid biosynthesis . This process involves the interaction of this compound with the enzyme SCD1, which plays a crucial role in the conversion of saturated fatty acids to monounsaturated fatty acids .
Transport and Distribution
It is known that fatty acid esters like this compound can be used in various industries, including as an emulsifier, lubricant, and plasticizer .
Subcellular Localization
It is known that the enzymes involved in the biosynthesis of unsaturated fatty acids, such as SCD1, are localized in the chloroplast . This suggests that this compound might also be found in similar locations within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl oleate is synthesized through the esterification of oleic acid with stearyl alcohol. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to maintain a steady production rate and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Stearyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stearic acid and oleic acid derivatives.
Hydrogenation: this compound can be hydrogenated to form stearyl alcohol and stearic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Hydrolysis: Acidic hydrolysis typically uses sulfuric acid, while basic hydrolysis uses sodium hydroxide.
Hydrogenation: Catalysts such as palladium or nickel are used under high pressure and temperature conditions.
Major Products Formed:
Oxidation: Stearic acid and oleic acid derivatives.
Hydrolysis: Stearyl alcohol and oleic acid.
Hydrogenation: Stearyl alcohol and stearic acid.
Scientific Research Applications
Stearyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: this compound is used to investigate lipid interactions and membrane dynamics in biological systems.
Comparison with Similar Compounds
- Stearyl linoleate
- Arachidyl oleate
- Stearyl stearate
Comparison: Stearyl oleate is unique due to its specific combination of oleic acid and stearyl alcohol, which imparts distinct hydrophobic properties and integration capabilities into lipid bilayers . Compared to stearyl linoleate and arachidyl oleate, this compound has different fragmentation patterns and chemical behavior due to the presence of the oleic acid moiety . Stearyl stearate, on the other hand, lacks the unsaturation present in this compound, resulting in different physical and chemical properties .
This compound’s unique properties make it a valuable compound for research and industrial applications, particularly in the study of lipid interactions and membrane dynamics.
Properties
IUPAC Name |
octadecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPMUZXHQKAAIC-ZZEZOPTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-49-3 | |
| Record name | Stearyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LW6721QE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


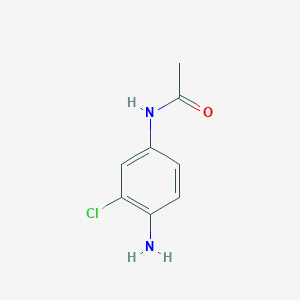



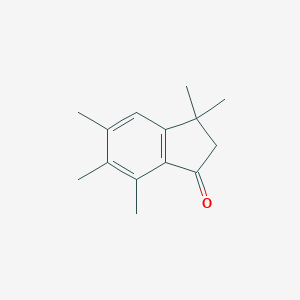


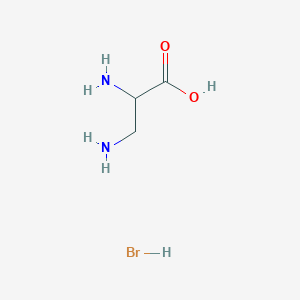
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
